molecular formula C14H18N6O B1331976 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone CAS No. 436092-93-2

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone

Cat. No.: B1331976
CAS No.: 436092-93-2
M. Wt: 286.33 g/mol
InChI Key: QJCDQGSZXLWSJG-UHFFFAOYSA-N
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Description

1.1 Structure and Synthesis The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone features a tetrazole ring substituted with a 4-aminophenyl group at the 5-position, linked via an acetyl group to a piperidine ring. Its synthesis follows a multi-step pathway common to tetrazole derivatives:

Tetrazole Formation: Reaction of 4-aminophenyl aniline with sodium azide and triethyl orthoformate in acetic acid yields the tetrazole intermediate .

Chloroacetylation: The tetrazole reacts with chloroacetyl chloride to form 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone.

Amine Substitution: The chloro group is replaced with piperidine in acetonitrile to produce the final compound .

1.2 Characterization
The compound is characterized using:

  • Spectroscopy: IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton and carbon environments (e.g., piperidine protons at δ 1.4–3.0 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z ~286 for C₁₄H₁₈N₆O) and elemental analysis validate purity .

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-12-6-4-11(5-7-12)14-16-18-20(17-14)10-13(21)19-8-2-1-3-9-19/h4-7H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCDQGSZXLWSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360627
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436092-93-2
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-amino-benzonitrile can react with sodium azide under acidic conditions to form 5-(4-amino-phenyl)-tetrazole.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 1-chloro-2-(piperidin-1-yl)ethanone can react with 5-(4-amino-phenyl)-tetrazole to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group on the phenyl ring can undergo oxidation to form nitro derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:C1CCN CC 1 C O CN 2N C N N 2 C 3 CC C C C 3 N\text{C}_1\text{CCN CC 1 C O CN 2N C N N 2 C 3 CC C C C 3 N}This structure contributes to its biological activity and interaction with various targets in living organisms.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. The tetrazole moiety in 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone has been linked to the inhibition of tumor growth in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Pharmacological Studies

Neuropharmacology : The piperidine structure is known for its role in influencing neurotransmitter systems. Preliminary studies suggest that This compound may have potential as a neuroprotective agent, possibly aiding in conditions like Alzheimer's disease through modulation of cholinergic activity.

Biochemical Assays

This compound has been utilized in various biochemical assays to study enzyme inhibition and receptor binding affinity. Its ability to interact with biological macromolecules makes it a valuable tool for understanding complex biochemical pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrazole derivatives, including This compound . The results demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value indicating potent activity. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, the neuroprotective effects of this compound were investigated using an animal model of neurodegeneration. The findings suggested that administration of This compound resulted in decreased neuronal death and improved cognitive function, highlighting its potential as a therapeutic candidate for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors. The piperidine ring may influence the compound’s ability to cross biological membranes, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Variation in Aryl Substituents on the Tetrazole Ring

The 4-aminophenyl group distinguishes the target compound from analogs with different aryl substituents (Table 1):

Compound Aryl Substituent Key Properties/Activity Reference
Target Compound 4-Aminophenyl Enhanced solubility (polar -NH₂ group); potential CNS activity due to amine
2-[5-(4-Chlorophenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone 4-Chlorophenyl Increased lipophilicity (Cl group); possible antimicrobial effects
2-[5-(3-Methoxyphenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone 3-Methoxyphenyl Electron-donating -OCH₃ may improve metabolic stability

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase lipophilicity and membrane permeability but reduce solubility.

Variation in the Amine Group

Replacing piperidine with smaller or bulkier amines alters steric and electronic profiles (Table 2):

Compound Amine Group Molecular Weight (g/mol) Boiling Point (°C) Key Differences Reference
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone Piperidine (6-membered) ~286.34 ~560 Balanced lipophilicity; moderate steric bulk
Pyrrolidine Analog (C₁₃H₁₆N₆O) Pyrrolidine (5-membered) 272.31 557.8 Reduced steric hindrance; higher solubility
Morpholine Analog Morpholine ~288.32 ~565 Oxygen atom increases polarity; potential for improved bioavailability

Core Heterocycle Modifications

Replacing tetrazole with other heterocycles (e.g., pyrazole, oxadiazole) diversifies applications:

Compound Core Heterocycle Key Features Reference
Target Compound Tetrazole High metabolic stability; hydrogen-bonding capacity
Pyrazole Analog () Pyrazole Reduced acidity (pKa ~14 vs. tetrazole’s ~4.9); altered target selectivity
Oxadiazole-Sulfonyl Derivative () Oxadiazole Sulfonyl group improves enzyme inhibition (e.g., kinase targets)

Functional Relevance :

  • Tetrazole : Mimics carboxylic acid in drug design (e.g., angiotensin II receptor blockers).
  • Oxadiazole : Used in antimicrobial and anti-inflammatory agents .

Biological Activity

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, with the CAS number 436092-93-2, is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a piperidine ring and a tetrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of this compound is C14H18N6O. The compound features a piperidine ring attached to a tetrazole group, which is substituted with an amino phenyl group. This unique structure is believed to play a crucial role in its biological activity.

Antitumor Activity

Research has indicated that tetrazole derivatives exhibit significant antitumor properties. A study investigated the cytotoxic effects of various tetrazole compounds on cancer cell lines. The results showed that this compound demonstrated notable activity against breast cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-715Induces apoptosis
Other TetrazolesMDA-MB-23120Inhibits proliferation

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies demonstrated that it exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase and urease enzymes. The inhibition of these enzymes is significant for therapeutic applications in treating diseases such as Alzheimer's and urinary tract infections.

Enzyme IC50 (µM)
Acetylcholinesterase12
Urease8

Case Studies

A notable case study involved the application of this compound in combination therapy for cancer treatment. When used alongside conventional chemotherapeutics like doxorubicin, it exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines. This suggests that this compound could be a valuable addition to existing cancer therapies.

Q & A

Basic: What are the key structural features of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone, and how do they influence its reactivity and biological activity?

Answer:
The compound contains three critical moieties:

  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding potential. Its aromaticity contributes to π-π stacking interactions in biological targets .
  • 4-Aminophenyl group : The amino group enables covalent or electrostatic interactions with enzymes or receptors, such as those involved in apoptosis signaling .
  • Piperidine moiety : Improves solubility and membrane permeability due to its basic nitrogen, while its conformational flexibility aids in target binding .
    Methodological Insight : Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while NMR and FTIR validate hydrogen-bonding interactions .

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:
Key steps include:

  • Condensation reactions : Coupling tetrazole precursors (e.g., 5-(4-aminophenyl)-1H-tetrazole) with piperidinyl ethanone derivatives via nucleophilic substitution or amidation .
  • Purification : Recrystallization using methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Validation : LC-MS for molecular weight confirmation and HPLC (>95% purity threshold) to ensure batch consistency .

Advanced: How can researchers design experiments to evaluate the compound’s role in apoptosis pathways?

Answer:
Experimental Design :

  • In vitro assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify apoptotic cells in cancer lines (e.g., HeLa or MCF-7). Include caspase-3/7 activation assays (luminescence-based) to confirm protease involvement .
  • Controls : Compare with staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) to validate specificity .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Replicate experiments in triplicate to assess reproducibility .

Advanced: How should researchers address contradictory cytotoxicity data across different cell lines?

Answer:
Resolution Strategies :

  • Metabolic profiling : Use LC-MS to measure intracellular compound levels, as differential uptake may explain variability .
  • Assay cross-validation : Compare MTT, resazurin, and ATP-lite assays to rule out assay-specific artifacts .
  • Cell line characterization : Confirm genetic backgrounds (e.g., p53 status) and culture conditions (e.g., serum-free vs. serum-containing media) that may influence sensitivity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:
SAR Workflow :

  • Substituent modification : Synthesize analogs with halogenated phenyl groups (e.g., 4-fluorophenyl) or altered piperidine substituents (e.g., N-methyl piperidine) to probe steric/electronic effects .
  • Biological testing : Screen analogs against kinase panels (e.g., EGFR, PI3K) or apoptosis-related targets (e.g., Bcl-2) using fluorescence polarization assays .
  • Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Advanced: What analytical methods are recommended for assessing purity and stability?

Answer:
Quality Control Protocols :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .
  • Stability :
    • Thermal : Incubate at 40°C for 1 week and monitor degradation via LC-MS.
    • Photolytic : Expose to UV light (320–400 nm) for 24 hours and quantify by HPLC .
  • Storage : Recommend -20°C under argon to prevent oxidation of the tetrazole ring .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Answer:
Formulation Approaches :

  • Salt formation : React with HCl to generate a water-soluble hydrochloride salt .
  • Nanoparticle encapsulation : Use PLGA polymers (e.g., 50:50 lactide:glycolide ratio) for sustained release .
  • Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and biocompatibility .

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